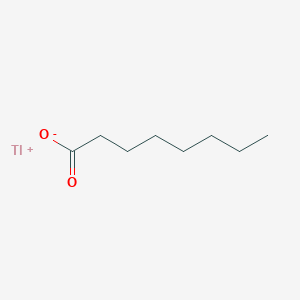![molecular formula C13H23NO3Si B13736069 Triethoxy[2-(2-pyridyl)ethyl]silane CAS No. 30382-71-9](/img/structure/B13736069.png)
Triethoxy[2-(2-pyridyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[2-(2-pyridyl)ethyl]silane is an organosilicon compound with the molecular formula C13H23NO3Si. It is a colorless liquid that is used in various chemical applications, particularly in the field of materials science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable component in the development of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy[2-(2-pyridyl)ethyl]silane can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-(2-pyridyl)ethylamine with triethoxysilane in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[2-(2-pyridyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Substitution: The ethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Triethoxy[2-(2-pyridyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: Employed in the functionalization of biomolecules for various biological assays.
Medicine: Investigated for its potential in drug delivery systems and medical diagnostics.
Industry: Utilized in the production of advanced coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Triethoxy[2-(2-pyridyl)ethyl]silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the pyridyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and applications
Uniqueness
Triethoxy[2-(2-pyridyl)ethyl]silane is unique due to the presence of the pyridyl group, which imparts additional functionality and reactivity. This makes it particularly useful in applications where specific interactions with pyridine moieties are required .
Eigenschaften
CAS-Nummer |
30382-71-9 |
|---|---|
Molekularformel |
C13H23NO3Si |
Molekulargewicht |
269.41 g/mol |
IUPAC-Name |
triethoxy(2-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-10-13-9-7-8-11-14-13/h7-9,11H,4-6,10,12H2,1-3H3 |
InChI-Schlüssel |
KMLVDTJUQJXRRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1=CC=CC=N1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



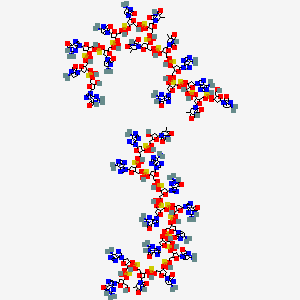


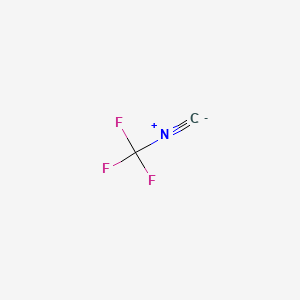

![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

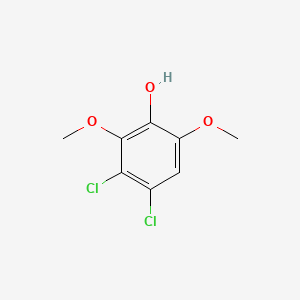
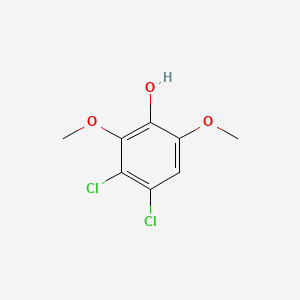

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
